molecular formula C9H6FNO B13256365 2-Fluoro-3-(furan-2-yl)pyridine

2-Fluoro-3-(furan-2-yl)pyridine

Cat. No.: B13256365
M. Wt: 163.15 g/mol
InChI Key: LTSIJYKPDBDUCJ-UHFFFAOYSA-N
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Description

2-Fluoro-3-(furan-2-yl)pyridine is a heterocyclic compound that combines a fluorinated pyridine ring with a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-(furan-2-yl)pyridine typically involves the coupling of a fluorinated pyridine derivative with a furan ring. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium-catalyzed cross-coupling of boronic acids with halogenated pyridines . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The availability of fluorinated synthetic blocks and effective fluorinating reagents has facilitated the industrial synthesis of such compounds .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-(furan-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

Major Products:

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3-(furan-2-yl)pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(furan-2-yl)pyridine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

    2-Fluoropyridine: Shares the fluorinated pyridine core but lacks the furan ring.

    3-(Furan-2-yl)pyridine: Contains the furan ring but lacks the fluorine atom.

    2-Fluoro-4-(furan-2-yl)pyridine: Similar structure with a different substitution pattern.

Uniqueness: 2-Fluoro-3-(furan-2-yl)pyridine is unique due to the specific positioning of the fluorine and furan groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H6FNO

Molecular Weight

163.15 g/mol

IUPAC Name

2-fluoro-3-(furan-2-yl)pyridine

InChI

InChI=1S/C9H6FNO/c10-9-7(3-1-5-11-9)8-4-2-6-12-8/h1-6H

InChI Key

LTSIJYKPDBDUCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)F)C2=CC=CO2

Origin of Product

United States

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